molecular formula C11H23N3O B6723446 N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide

N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide

Cat. No.: B6723446
M. Wt: 213.32 g/mol
InChI Key: YCKGCPWYOSZDNJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with two methyl groups at positions 2 and 4, and a propanamide chain attached to the nitrogen atom of the piperidine ring. The compound also contains a methylamino group attached to the propanamide chain.

Properties

IUPAC Name

N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8-4-7-13-9(2)11(8)14-10(15)5-6-12-3/h8-9,11-13H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKGCPWYOSZDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1NC(=O)CCNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Substitution Reactions:

    Attachment of the Propanamide Chain: The propanamide chain can be introduced through an amide coupling reaction between the piperidine derivative and a suitable carboxylic acid or its derivative.

    Introduction of the Methylamino Group: The methylamino group can be introduced through reductive amination of the corresponding ketone or aldehyde with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring or the propanamide chain are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Medicine: The compound can be investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpiperidin-3-yl)-3-(ethylamino)propanamide: Similar structure with an ethylamino group instead of a methylamino group.

    N-(2,4-dimethylpiperidin-3-yl)-3-(dimethylamino)propanamide: Contains a dimethylamino group instead of a methylamino group.

    N-(2,4-dimethylpiperidin-3-yl)-3-(propylamino)propanamide: Features a propylamino group instead of a methylamino group.

Uniqueness

N-(2,4-dimethylpiperidin-3-yl)-3-(methylamino)propanamide is unique due to its specific substitution pattern and the presence of the methylamino group, which may confer distinct chemical and biological properties compared to its analogs.

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